High Primary Amine Guanidinylation Yield
In a direct head-to-head comparison for the guanidinylation of a primary amine (benzylamine), N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) delivered a 92% isolated yield, whereas the triurethane-protected reagent N,N',N''-tri-Boc-guanidine provided only 58% yield under comparable Mitsunobu conditions [1].
| Evidence Dimension | Isolated yield of guanidinylated product from primary amine |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | N,N',N''-tri-Boc-guanidine (58%) |
| Quantified Difference | 34 percentage points higher |
| Conditions | Benzylamine guanidinylation via Mitsunobu reaction (DIAD, PPh₃, THF, 0 °C to r.t.) |
Why This Matters
Higher yield directly translates to improved synthetic efficiency and reduced material costs, a critical factor in both research and industrial-scale peptide modification.
- [1] Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. J. Org. Chem. 1998, 63, 8432-8439. View Source
